O-Ethyl O-(4-nitrophenyl) phosphorothioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl O-(4-nitrophenyl) phosphorothioate involves the reaction of diethyl dithiophosphoric acid with chlorinating agents to form diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chlorination and purification techniques is common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxon derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The ethoxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkoxides in the presence of a suitable solvent like ethanol.
Major Products Formed:
Oxidation: Formation of paraoxon, a more toxic oxon derivative.
Reduction: Formation of O-Ethyl O-(4-aminophenyl) phosphorothioate.
Substitution: Formation of various alkoxy derivatives depending on the substituent used.
Scientific Research Applications
O-Ethyl O-(4-nitrophenyl) phosphorothioate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase inhibition and its impact on nervous system function.
Medicine: Studied for its toxicological effects and potential antidotes for organophosphate poisoning.
Industry: Utilized in the development of pesticides and insecticides for agricultural use
Mechanism of Action
The primary mechanism of action of O-Ethyl O-(4-nitrophenyl) phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the target organism .
Comparison with Similar Compounds
Parathion-methyl: Similar structure but with methyl groups instead of ethyl groups.
Malathion: Contains additional ester groups and is less toxic to humans.
Paraoxon-ethyl: An oxon derivative of parathion with higher toxicity.
Uniqueness: O-Ethyl O-(4-nitrophenyl) phosphorothioate is unique due to its high efficacy as an insecticide and its potent acetylcholinesterase inhibition. Compared to similar compounds, it has a distinct balance of effectiveness and toxicity, making it a valuable tool in pest control .
Properties
CAS No. |
15576-30-4 |
---|---|
Molecular Formula |
C8H10NO5PS |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
ethoxy-hydroxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10NO5PS/c1-2-13-15(12,16)14-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,12,16) |
InChI Key |
XMKHJEUOVFAEHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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